
4-Methyl-2-(methylthio)-5-vinylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(methylthio)-5-vinylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with the chemical formula C₅H₅N This particular compound is characterized by the presence of a methyl group, a methylthio group, and a vinyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylthio)-5-vinylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-(methylthio)pyridine with vinyl halides under basic conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
4-Methyl-2-(methylthio)-5-vinylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
4-Methyl-2-(methylthio)-5-vinylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
4-Methyl-2-(methylthio)-5-vinylpyridine can be compared with other similar compounds such as:
4-Methyl-2-(methylthio)pyridine: Lacks the vinyl group, which may result in different chemical reactivity and biological activity.
2-Methyl-4-(methylthio)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different properties.
4-Methyl-2-(methylamino)-5-vinylpyridine: Substitution of the methylthio group with a methylamino group can significantly alter the compound’s properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H11NS |
|---|---|
分子量 |
165.26 g/mol |
IUPAC名 |
5-ethenyl-4-methyl-2-methylsulfanylpyridine |
InChI |
InChI=1S/C9H11NS/c1-4-8-6-10-9(11-3)5-7(8)2/h4-6H,1H2,2-3H3 |
InChIキー |
NZQUHMASTUJSED-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C=C)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


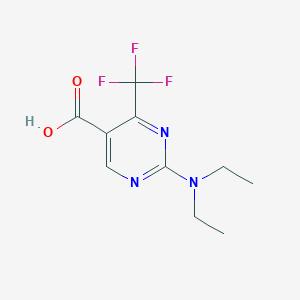
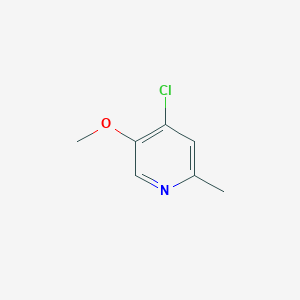

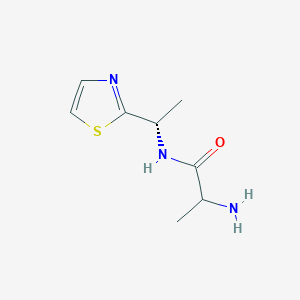

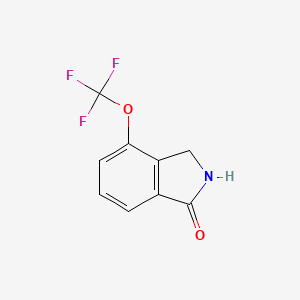



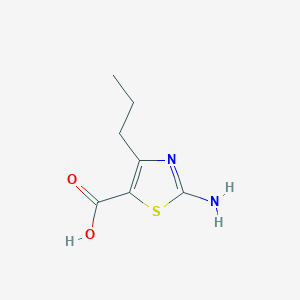
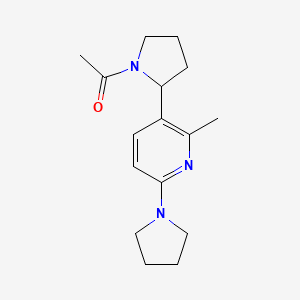


![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11805348.png)
